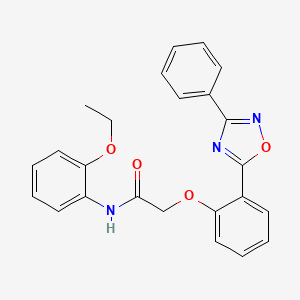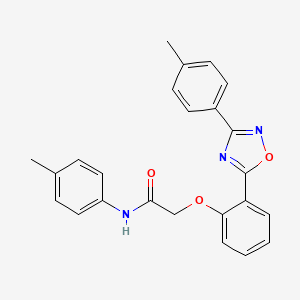
4-(tert-butyl)-N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is a chemical compound that belongs to the family of benzamides. It has been extensively studied for its potential therapeutic applications and biological activities.
Mecanismo De Acción
The exact mechanism of action of 4-(tert-butyl)-N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of various signaling pathways such as the NF-κB and MAPK pathways. The compound has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
The compound has been shown to exhibit potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages for lab experiments such as its high purity and stability. However, its low solubility in aqueous solutions can be a limitation for certain experiments. In addition, the compound is relatively expensive which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 4-(tert-butyl)-N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide. One direction is to further investigate its potential therapeutic applications in various diseases such as neurodegenerative disorders. Another direction is to study its mechanism of action in more detail to better understand its biological activities. Furthermore, the development of more efficient synthesis methods and analogs of the compound can lead to the discovery of more potent and selective compounds with potential therapeutic applications.
In conclusion, 4-(tert-butyl)-N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide is a promising compound with potential therapeutic applications and biological activities. Its synthesis method has been optimized to obtain high yields of the compound with high purity. The compound has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. However, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods and analogs of the compound.
Métodos De Síntesis
The synthesis of 4-(tert-butyl)-N-butyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)benzamide involves the reaction of 2-hydroxy-6-methylquinoline with tert-butyl bromoacetate to form an intermediate compound. This intermediate compound is then reacted with N-butylamine to form the final product. The synthesis method has been optimized to obtain high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer activities in vitro and in vivo. The compound has also been studied for its potential use as a fluorescent probe for detecting zinc ions in biological systems.
Propiedades
IUPAC Name |
N-butyl-4-tert-butyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O2/c1-6-7-14-28(25(30)19-9-11-22(12-10-19)26(3,4)5)17-21-16-20-15-18(2)8-13-23(20)27-24(21)29/h8-13,15-16H,6-7,14,17H2,1-5H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNMDFPTJQJOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-tert-butyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-{4-[(4-butylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7716156.png)





![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7716202.png)


![3-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716221.png)


